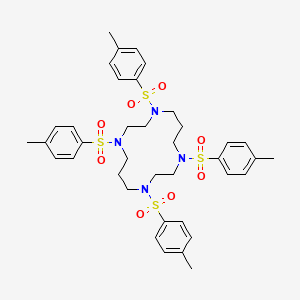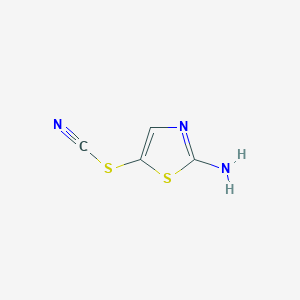
5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine
Description
The compound of interest, 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine, is a derivative of pyrazole, a class of organic compounds with significant pharmacological properties. Pyrazole derivatives are known for their diverse biological activities, including antidepressant, anti-inflammatory, and antibacterial effects, as well as their potential as angiotensin II receptor antagonists . The thiophene moiety, a sulfur-containing five-membered aromatic ring, is often incorporated into drug molecules to improve their electronic properties and bioactivity .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the ring closure reaction of appropriate precursors.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research involving the synthesis of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine primarily focuses on the creation of heterocyclic compounds. For example, Liming et al. (2003) synthesized derivatives involving reactions with benzothiazol-2-ylamine and thiadiazol-2-ylamine, yielding compounds with potential applications in medicinal chemistry Liming et al., 2003. Similarly, Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anti-tumor activities against HepG2 cell lines Gomha et al., 2016.
Antitumor and Antimicrobial Applications
This compound has been found to have significant implications in antitumor and antimicrobial research. For example, the synthesis and antitumor evaluation of thiophene-based azo dyes incorporating the pyrazolone moiety have been explored, revealing that most synthesized dyes exhibited good activity Gouda et al., 2016. Additionally, Ashok et al. (2016) synthesized substituted benzofuran-3(2H)-ones with antimicrobial properties Ashok et al., 2016.
Anti-Inflammatory and Antidepressant Properties
Compounds related to 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine have been studied for their anti-inflammatory and antidepressant properties. Bilavendran et al. (2019) reported on pyrazolo-pyridine analogs used for inflammation medications, highlighting their potential as future anti-inflammatory drugs Bilavendran et al., 2019. Moreover, Mathew et al. (2014) synthesized carbothioamides demonstrating antidepressant activity Mathew et al., 2014.
Chemical and Structural Characterization
In addition to pharmacological applications, research into 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine includes chemical and structural characterization. Khan et al. (2015) conducted synthesis and DFT calculations of thiophene derivatives, providing insights into their electronic structure Khan et al., 2015.
properties
IUPAC Name |
5-methyl-2-(thiophen-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEIWTDMPBFADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241174 | |
| Record name | 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804210 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine | |
CAS RN |
4394-28-9 | |
| Record name | 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)


![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)


